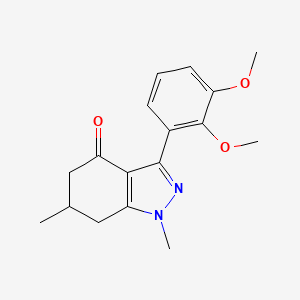

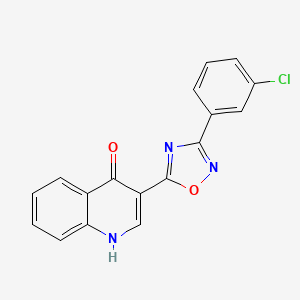

![molecular formula C23H16ClN7O4 B3010944 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1170974-46-5](/img/structure/B3010944.png)

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

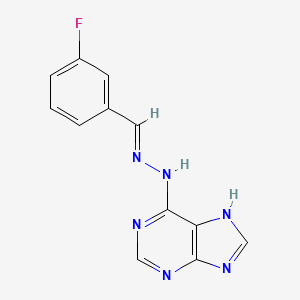

The compound “N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a benzo[d][1,3]dioxole ring, and a carboxamide group .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one . This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring structures and functional groups. The pyrazolo[3,4-d]pyrimidine ring and the benzo[d][1,3]dioxole ring are key structural features .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and elimination reactions . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Scientific Research Applications

Crystal Structure and Surface Analysis

- Research on similar pyrazole derivatives has focused on their crystal structures and Hirshfeld surface analysis, revealing insights into their molecular arrangements and stability. These studies provide a foundational understanding of the compound's physical properties (Kumara, Naveen, & Lokanath, 2017).

Synthesis and Anticancer Potential

- Novel pyrazolopyrimidines derivatives, structurally related to the queried compound, have been synthesized and evaluated for their potential as anticancer agents. This research explores the relationship between chemical structure and biological activity (Rahmouni et al., 2016).

Novel Derivatives for Antimicrobial Activity

- Studies on novel pyrazole derivatives with different molecular moieties have demonstrated significant antimicrobial and anticancer activities. Such research is vital in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis Methods and Molecular Docking

- Advanced synthesis methods and molecular docking studies of new pyrazoline derivatives, closely related to the queried compound, are being explored. These studies aim to understand the interaction of these compounds with biological targets, enhancing their potential as pharmaceutical agents (Katariya, Vennapu, & Shah, 2021).

Molecular Interaction Studies

- Research on compounds similar to the queried molecule has focused on their molecular interactions, particularly in relation to receptor binding. These studies are crucial for understanding the biological mechanisms of these compounds (Shim et al., 2002).

Future Directions

The future directions for research on this compound could include further investigation into its potential biological activities, such as its potential as a CDK2 inhibitor . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would also be beneficial.

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolopyrimidine derivatives, have been reported to have a wide range of biological and pharmacological activities . They have been associated with various therapeutic effects, including antiviral, antimicrobial, antitumor, Parkinson’s disease, skin cancer cell lines (G-361), CNS cancer (SF-268), and human leukemia (HL-60) .

Mode of Action

It’s worth noting that similar compounds have shown to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels . This suggests that these compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .

Biochemical Pathways

Similar compounds have been reported to affect the phosphorylation of akt and downstream biomarkers . This suggests that the compound may be involved in the PI3K/Akt signaling pathway, which plays a crucial role in cellular quiescence, proliferation, cancer, and longevity.

Pharmacokinetics

The compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .

Result of Action

The compound has shown to inhibit tumor growth in a breast cancer xenograft model . It also demonstrated the ability to inhibit the P-glycoprotein . Moreover, one of the compounds was found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line . It also increased the percentage of apoptotic cells in a time-dependent manner .

Properties

IUPAC Name |

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN7O4/c1-12-7-19(26-21(32)13-5-6-17-18(8-13)35-11-34-17)31(29-12)23-27-20-16(22(33)28-23)10-25-30(20)15-4-2-3-14(24)9-15/h2-10H,11H2,1H3,(H,26,32)(H,27,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYZFKWRCDWKKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(C=NN5C6=CC(=CC=C6)Cl)C(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)

![Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B3010867.png)

![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)

![1-(2,3-Dimethylindol-1-yl)-3-[4-[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B3010874.png)

![[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B3010877.png)